

# Independent Validation of JT001 (VV116) Antiviral Data: A Comparative Guide

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An Objective Analysis of Preclinical and Clinical Efficacy Data for the Oral Antiviral Agent Deuremidevir Hydrobromide (JT001/VV116)

This guide provides a comprehensive comparison of the published antiviral data for JT001, also known as VV116 or Deuremidevir. The oral formulation of this antiviral is a hydrobromide salt. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for evaluating the preclinical and clinical evidence supporting its efficacy, primarily against SARS-CoV-2.

## **Executive Summary**

JT001 (VV116) is an orally bioavailable, deuterated hydrobromide salt of a remdesivir derivative.[1][2] As a prodrug, it is metabolized to its active nucleoside triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][3] Preclinical and clinical studies have demonstrated its significant antiviral activity against SARS-CoV-2 and its variants of concern.[3] [4] This guide summarizes the key quantitative data, details the experimental protocols used in pivotal studies, and provides visual representations of its mechanism of action and experimental workflows.

# Data Presentation In Vitro Antiviral Activity



The following table summarizes the in vitro efficacy of JT001 (VV116) against various coronaviruses. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) are key metrics for assessing antiviral potency and cellular toxicity, respectively. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Virus	Cell Line	EC50 (μM)	CC50 (µM)	Selectivity Index (SI)	Reference
SARS-CoV-2 (Original)	Vero E6	0.59	>100	>169	[5]
SARS-CoV-2 (Omicron)	Vero E6	0.30 (EC90)	Not Reported	Not Reported	[6]
HCoV-NL63	Caco-2	2.097 ± 0.026	>100	>47	[7]
HCoV-229E	MRC-5	2.351 ± 0.072	>100	>42	[7]
HCoV-OC43	НСТ-8	6.268 ± 0.123	>100	>15	[7]
MHV	NCTC clone 929	0.665 - 0.847	>100	>118	[7][8]
FIPV	CRFK	0.665 - 0.847	>100	>118	[7][8]
FECV	CRFK	0.665 - 0.847	>100	>118	[7][8]
CCoV	CRFK	0.665 - 0.847	>100	>118	[7][8]

## **In Vivo Antiviral Efficacy**

The following table presents the in vivo efficacy of JT001 (VV116) in animal models of coronavirus infection. Key endpoints include the reduction in viral load and improvement in disease pathology.



Animal Model	Virus	Treatment Regimen	Key Findings	Reference
hACE2- transduced mice	SARS-CoV-2	25, 50, 100 mg/kg, BID	Dose-dependent reduction in viral RNA and infectious virus titers in the lungs.	[5]
MHV-infected mice	MHV	25, 50, 100 mg/kg, BID	Significant reduction in viral genome copies and viral titers in the liver.	[7]
SARS-CoV-2 VRP-infected mice	SARS-CoV-2 Replicon	Not specified	Significant reduction in viral replication in the lungs.	[9]

### **Clinical Trial Outcomes**

This table summarizes the key outcomes from a phase 3 clinical trial comparing JT001 (VV116) with Nirmatrelvir-Ritonavir (Paxlovid) in adults with mild-to-moderate COVID-19 at high risk of progression.



Parameter	JT001 (VV116)	Nirmatrelvir -Ritonavir	Hazard Ratio (95% CI)	p-value	Reference
Time to Sustained Clinical Recovery (Median)	7 days	7 days	1.06 (0.91 - 1.22)	Non- inferiority established	[4]
Viral Load Reduction (Day 5)	Significant reduction	Significant reduction	Not Applicable	Not Applicable	[4]
Incidence of Treatment- Emergent Adverse Events	35.9%	42.1%	Not Applicable	Not Applicable	[4]

# Experimental Protocols In Vitro Antiviral Assay Protocol (General)

A common method for evaluating the in vitro antiviral activity of JT001 (VV116) involves the following steps:

- Cell Culture: A suitable host cell line (e.g., Vero E6, Caco-2, MRC-5, HCT-8) is cultured in appropriate media and conditions.
- Virus Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).
- Compound Treatment: The cells are treated with various concentrations of JT001 (VV116) or a control compound.
- Incubation: The treated and infected cells are incubated for a defined period to allow for viral replication.



- Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
  - Plaque Reduction Assay: To determine the reduction in viral plaques.
  - TCID50 Assay: To quantify the 50% tissue culture infectious dose.
  - Quantitative RT-PCR (qRT-PCR): To measure the levels of viral RNA.[10]
- Cytotoxicity Assay: The toxicity of the compound on the host cells is determined in parallel using assays like the MTT or LDH assay to calculate the CC50.

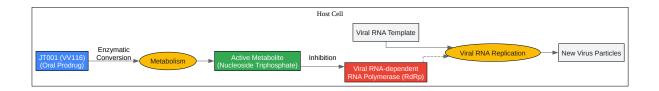
### In Vivo Animal Model Protocol (General)

The in vivo efficacy of JT001 (VV116) is typically assessed in animal models as follows:

- Animal Model: A relevant animal model, such as mice genetically modified to express the human ACE2 receptor (hACE2-transduced mice) or mice susceptible to mouse hepatitis virus (MHV), is used.[5][7]
- Viral Challenge: Animals are infected with a standardized dose of the virus (e.g., SARS-CoV-2 or MHV) via an appropriate route (e.g., intranasal).
- Drug Administration: JT001 (VV116) is administered orally at different doses, typically twice a day (BID), starting at a specified time post-infection.
- Monitoring: Animals are monitored for clinical signs of disease, body weight changes, and survival.
- Endpoint Analysis: At specific time points, tissues (e.g., lungs, liver) are collected to quantify:
  - Viral Load: Measured by qRT-PCR or plaque assay.
  - Histopathology: To assess tissue damage and inflammation.

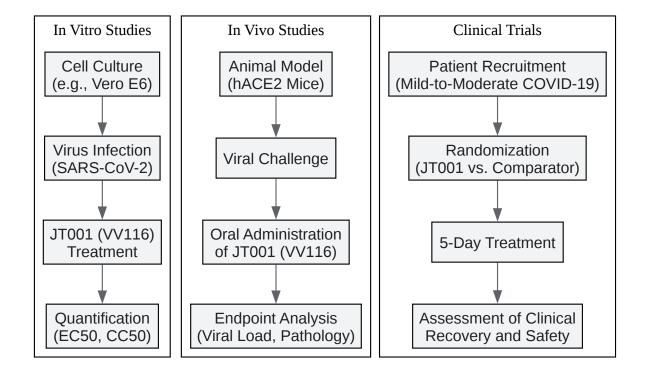
## **Mandatory Visualization**





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#### Mechanism of Action of JT001 (VV116)



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General Experimental Workflow for JT001 (VV116) Evaluation



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